molecular formula C6H14ClNO B2545551 3-Amino-2-cyclopropylpropan-1-ol hydrochloride CAS No. 2138566-01-3

3-Amino-2-cyclopropylpropan-1-ol hydrochloride

Cat. No. B2545551
CAS RN: 2138566-01-3
M. Wt: 151.63
InChI Key: CQTUICIRMSUXAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful consideration of the reactivity and stability of intermediates. For instance, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride is achieved from 4-acetoxyazetidin-2-one in three steps, including ozonolysis to yield a labile α-aminoaldehyde, which is then isolated in a stable cyclic form . Similarly, the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids involves the oxidation of (R)-3-chloropropane-1,2-diol and subsequent reaction with sodium phenoxide . These methods could potentially be adapted for the synthesis of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride by considering the unique reactivity of the cyclopropyl group.

Molecular Structure Analysis

The molecular structure of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride would likely feature a cyclopropyl ring, an amino group, and a hydroxyl group attached to a three-carbon chain. The presence of these functional groups and the cyclopropyl ring can significantly influence the compound's reactivity and interactions. The papers do not directly analyze this compound's structure, but the synthesis of related compounds with amino and hydroxyl groups is well-documented .

Chemical Reactions Analysis

The chemical reactions of compounds similar to 3-Amino-2-cyclopropylpropan-1-ol hydrochloride often involve the transformation of functional groups and ring-opening reactions. For example, 1-Amino-2,3-diphenylcyclopropenium ions react with 1,3-dicarbonyl derivatives to give cyclopentadienols . These types of reactions could provide insights into the reactivity of the amino group and the cyclopropyl ring in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on this compound, they do describe properties of structurally related compounds. For example, the stability of an α-aminoaldehyde is improved by converting it into a cyclic form , and the synthesis of a tricarboxylic acid derivative involves selective esterification . These findings suggest that the stability, solubility, and reactivity of 3-Amino-2-cyclopropylpropan-1-ol hydrochloride could be analyzed by considering similar functional group transformations and steric effects.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Antimalarial Activity : Research by D’hooghe et al. (2011) focused on the synthesis of 2-amino-3-arylpropan-1-ols and their evaluation for antimalarial activity. This study indicates the potential of structurally similar compounds to 3-Amino-2-cyclopropylpropan-1-ol hydrochloride in developing antimalarial drugs. The compounds exhibited moderate antiplasmodial activity against Plasmodium falciparum strains, suggesting their relevance in medicinal chemistry for treating malaria (D’hooghe, Vandekerckhove, Mollet, Vervisch, Dekeukeleire, Lehoucq, Lategan, Smith, Chibale, & de Kimpe, 2011).

Peptide Synthesis : Tornøe, Christensen, and Meldal (2002) reported on the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, a method crucial for the synthesis of triazoles integrated into peptide backbones. This process underlines the utility of similar amino alcohols in the construction of complex peptide-based structures, with implications for drug discovery and development (Tornøe, Christensen, & Meldal, 2002).

Antimalarial Compound Synthesis : Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols to evaluate against malaria strains. The study underscores the relevance of amino alcohols in synthesizing compounds with potential antimalarial activities. These findings highlight the importance of such compounds in creating libraries of beta-amino alcohols for malaria treatment research (Robin, Brown, Bahamontes-Rosa, Wu, Beitz, Kun, & Flitsch, 2007).

Applications in Organic Synthesis

Synthesis of Cyclopropylmethanols : Miura, Murakami, and Imai (2006) demonstrated the enantioselective synthesis of cyclopropylmethanols, including compounds similar to 3-Amino-2-cyclopropylpropan-1-ol hydrochloride. This research highlights the role of such compounds in the synthesis of pharmacologically active molecules, showcasing their broad utility in organic synthesis (Miura, Murakami, & Imai, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 , which indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-amino-2-cyclopropylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-3-6(4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTUICIRMSUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-cyclopropylpropan-1-ol hydrochloride

CAS RN

2138566-01-3
Record name 3-amino-2-cyclopropylpropan-1-ol hydrochloride
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